ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a benzamido group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction between the thiazole derivative and 4-aminobenzoic acid.
Addition of the Sulfamoyl Group: The sulfamoyl group is incorporated by reacting the intermediate with N,N-dipropylsulfamoyl chloride under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as cytosolic phospholipase A2α, which is involved in inflammatory processes.
Pharmacology: The compound is investigated for its potential therapeutic effects in treating inflammatory diseases.
Biological Research: It is used as a tool compound to study the biochemical pathways involving thiazole derivatives.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate involves inhibition of specific enzymes. For example, it inhibits cytosolic phospholipase A2α by binding to its active site, thereby preventing the release of arachidonic acid from phospholipids . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate: Similar structure but with a benzoate group instead of a thiazole ring.
N,N-Disubstituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfamoylbenzoic acid core but differ in their substituents.
Uniqueness
Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4-phenylthiazole-5-carboxylate is unique due to its combination of a thiazole ring and a sulfamoylbenzamido group, which imparts specific biochemical properties and potential therapeutic applications that are distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S2/c1-4-16-28(17-5-2)35(31,32)20-14-12-19(13-15-20)23(29)27-25-26-21(18-10-8-7-9-11-18)22(34-25)24(30)33-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDRDZDHHCKNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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